S-(4-Methanesulfonylbenzyl)Isothiourea Hydrobromide
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Overview
Description
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE is a chemical compound with the molecular formula C9H13BrN2O2S2 and a molecular weight of 325.248. It is known for its unique structure, which includes a benzyl group substituted with a methylsulfonyl group and an imidothiocarbamate moiety.
Preparation Methods
The synthesis of 4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE typically involves the reaction of 4-(methylsulfonyl)benzyl bromide with imidothiocarbamate under specific conditions. The reaction is carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), and requires the presence of a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfide derivatives.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE involves its interaction with specific molecular targets. The imidothiocarbamate moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
4-(METHYLSULFONYL)BENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE can be compared with other similar compounds, such as:
- 4-FLUOROBENZYL IMIDOTHIOCARBAMATE HYDROBROMIDE
- 1-(4-(METHYLSULFONYL)BENZYL)HEXAMETHYLENETETRAMINIUM BROMIDE
- 2-(4-CARBAMIMIDOYLSULFANYLMETHYL-BENZYL)-ISOTHIOUREA, DI-HYDROBROMIDE These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
92222-28-1 |
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Molecular Formula |
C9H13BrN2O2S2 |
Molecular Weight |
325.3 g/mol |
IUPAC Name |
(4-methylsulfonylphenyl)methyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C9H12N2O2S2.BrH/c1-15(12,13)8-4-2-7(3-5-8)6-14-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H |
InChI Key |
VVHFKZOVTLSJRV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CSC(=N)N.Br |
Origin of Product |
United States |
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